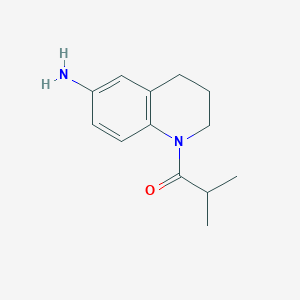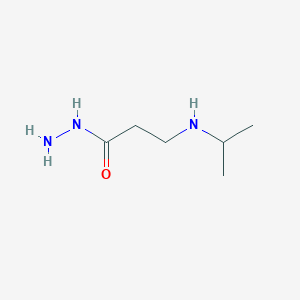
3-(Isopropylamino)propanohydrazide
Übersicht
Beschreibung
3-(Isopropylamino)propanohydrazide is a biochemical compound used for proteomics research . It has a molecular formula of C6H15N3O and a molecular weight of 145.21 .
Synthesis Analysis
A new acrylamide monomer, N-isopropyl-N-(3-(isopropylamino)-3-oxopropyl)acrylamide (M3i), which consists of both isopropyl and isopropylamidopropyl moieties, has been synthesized from isopropylamine and N-isopropylacrylamide via an aza-Michael addition reaction followed by amidation with acryloyl chloride .Molecular Structure Analysis
The molecular structure of 3-(Isopropylamino)propanohydrazide can be analyzed using various techniques such as 1H NMR, FTIR, GPC, UV-Vis, fluorescence, TGDTA, DSC, DLS, and TEM . The molecular formula is C6H15N3O and the average mass is 145.203 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(Isopropylamino)propanohydrazide include a molecular formula of C6H15N3O and a molecular weight of 145.21 . More specific properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Application 1: Proteomics Research
- Application Summary : This compound is utilized in proteomics research, which involves the large-scale study of proteins, particularly their structures and functions .
- Methods and Procedures : It is used as a biochemical tool to understand protein interactions and expression levels within cells. The specific methods include mass spectrometry and chromatography for protein separation and identification .
- Results and Outcomes : The outcomes are typically a detailed map of the proteome of a cell or tissue, providing insights into biological processes and disease mechanisms. Quantitative data is obtained through spectral analysis and protein quantification techniques .
Application 2: Ophthalmology - Glaucoma Treatment
- Application Summary : Nipradilol, which contains the 3-(Isopropylamino)propanohydrazide structure, is used as an antiglaucoma ophthalmic agent due to its β-blocker and nitric oxide donative properties .
- Methods and Procedures : It is administered topically as a 0.25% solution to lower intraocular pressure by reducing aqueous production and increasing uveoscleral outflow .
- Results and Outcomes : Clinical trials have shown that nipradilol is equipotent to 0.5% timolol in lowering intraocular pressure in glaucoma patients, with less systemic β-blocking effects .
Application 3: Neuroprotection
- Application Summary : Nipradilol has been investigated for its neuroprotective effects against NMDA-induced retinal damage in rats .
- Methods and Procedures : Intravitreous injection of NMDA was used to induce retinal damage, and the protective effects of nipradilol were assessed histologically by evaluating cell loss in the ganglion cell layer and thinning of the retinal neural cell layers .
- Results and Outcomes : Nipradilol coadministration reduced cell numbers in the ganglion cell layer and inner plexiform layer thickness to 67.8% ± 2.2% and 74.4% ± 5.2% of control, respectively, suggesting significant neuroprotective effects .
Application 4: Intraocular Penetration Studies
- Application Summary : The intraocular penetration of nipradilol after topical application has been studied to determine its effectiveness in reaching the posterior retina .
- Methods and Procedures : Radioactive [14C]-nipradilol was instilled in rabbits, and its tissue concentration was measured to evaluate penetration .
- Results and Outcomes : The studies indicated that an effective concentration of nipradilol reached the posterior retina, with tissue concentrations significantly higher than in the contralateral control .
Application 7: Polymer Synthesis
- Application Summary : The compound is used in the synthesis of amphiphilic homopolymers which have applications in drug and gene delivery, catalytic studies, and sensing .
- Methods and Procedures : RAFT polymerization is employed to synthesize poly(N-(3-(hexylamino)-N-(3-(isopropylamino)-3-oxopropyl)acrylamide) homopolymers, characterized by techniques like GPC, NMR, FTIR, and DSC .
- Results and Outcomes : The polymers exhibit thermal stability up to 300 °C and have a glass transition temperature at 85.3 °C. They also show the presence of nanophases in the polymer matrix, which is significant for their application in nanotechnology .
Application 8: Chiral Synthesis
- Application Summary : Derivatives of 3-(Isopropylamino)propanohydrazide are used in chiral synthesis to produce enantiomerically pure compounds .
- Methods and Procedures : The synthesis involves the creation of chiral centers with high enantioselectivity, which is crucial for the production of pharmaceuticals .
- Results and Outcomes : The process results in compounds with high enantiomeric excess, which is important for their biological activity and reducing side effects in therapeutic applications .
Application 9: Drug Delivery Systems
- Application Summary : The compound is involved in the development of drug delivery systems, particularly for anticancer drugs .
- Methods and Procedures : It is used to create thermoresponsive polymers that can form micelles for targeted drug delivery. These micelles can encapsulate drugs like doxorubicin and release them in response to temperature changes .
- Results and Outcomes : The micelles have shown potential in vitro tumoricidal activity against Dalton’s lymphoma cells, indicating the effectiveness of this delivery method .
Application 10: Nanotechnology
- Application Summary : The compound aids in the synthesis of nanomaterials with potential applications in sensing, imaging, and as catalysts .
- Methods and Procedures : Nanoparticles are synthesized using the compound as a monomer in polymerization reactions. The resulting materials are characterized using techniques like TEM, DLS, and UV-Vis spectroscopy .
- Results and Outcomes : The nanoparticles exhibit unique properties such as size-dependent optical characteristics and enhanced catalytic activity due to their high surface area to volume ratio .
Eigenschaften
IUPAC Name |
3-(propan-2-ylamino)propanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3O/c1-5(2)8-4-3-6(10)9-7/h5,8H,3-4,7H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQHXEDSHYSPMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Isopropylamino)propanohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Pyridinylmethyl)amino]nicotinic acid](/img/structure/B1385773.png)
![2-[Cyclohexyl(ethyl)amino]isonicotinic acid](/img/structure/B1385774.png)
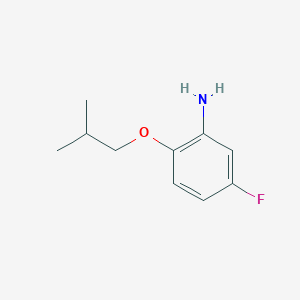
![1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethanone](/img/structure/B1385777.png)
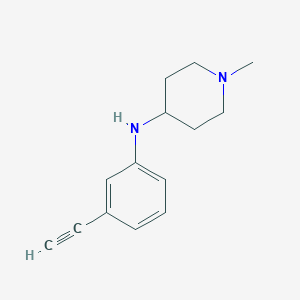
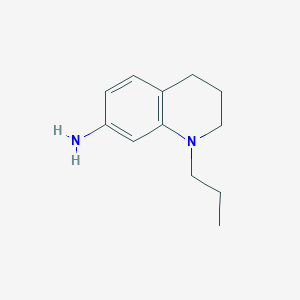
![2-[3,4-Dihydro-2(1H)-isoquinolinyl]-isonicotinic acid](/img/structure/B1385785.png)
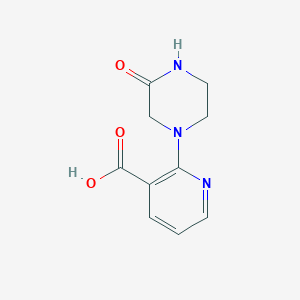
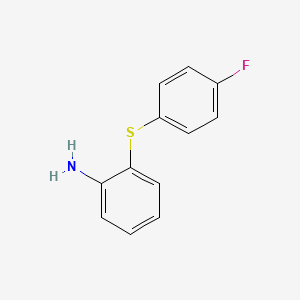
![2-[(3-Ethoxypropyl)amino]nicotinic acid](/img/structure/B1385788.png)
![(Cyclopropylmethyl)[(2,6-dichlorophenyl)methyl]amine](/img/structure/B1385790.png)
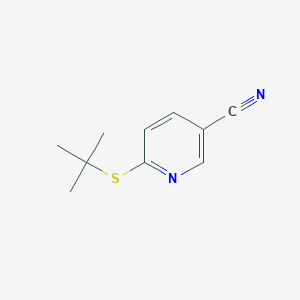
![2-[Butyl(methyl)amino]nicotinic acid](/img/structure/B1385795.png)
